Methanesulfonyl azide

Catalog No.
S1503329
CAS No.
1516-70-7
M.F
CH3N3O2S
M. Wt
121.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonyl azide

CAS Number

1516-70-7

Product Name

Methanesulfonyl azide

IUPAC Name

N-diazomethanesulfonamide

Molecular Formula

CH3N3O2S

Molecular Weight

121.12 g/mol

InChI

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3

InChI Key

BHQIGUWUNPQBJY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N=[N+]=[N-]

Canonical SMILES

CS(=O)(=O)N=[N+]=[N-]

Diazo Transfer Reagent

Methanesulfonyl azide functions as a diazo transfer reagent. It readily transfers a diazo group (N₂⁺) to other molecules, enabling the introduction of nitrogen atoms into organic compounds. This specific application proves valuable in synthesizing various molecules, including pharmaceuticals, agrochemicals, and materials with specific functionalities. For instance, research studies have employed methanesulfonyl azide in the synthesis of the antiviral drug Tamiflu [1].

Source

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methanesulfonyl azide participates in CuAAC reactions. This click chemistry technique involves the cycloaddition of azides and alkynes, mediated by a copper catalyst, to form triazole rings. The resulting triazole products are versatile building blocks in various fields, including drug discovery, materials science, and bioconjugation. Methanesulfonyl azide, due to its small size and straightforward purification process, offers advantages in CuAAC reactions compared to other azide reagents [2].

Source

In-situ Generation

Recent research explores the in-situ generation of methanesulfonyl azide. This approach involves generating the reagent directly within the reaction mixture, eliminating the need for pre-preparation and handling of the potentially explosive azide. Studies have successfully generated methanesulfonyl azide from readily available methanesulfonyl chloride and sodium azide, followed by its immediate use in diazo transfer reactions [3].

Source

Methanesulfonyl azide is an organic compound with the chemical formula CH3N3O2S\text{CH}_3\text{N}_3\text{O}_2\text{S}. It is a sulfonyl azide, characterized by the presence of an azide functional group (N3-\text{N}_3) attached to a methanesulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3). This compound is known for its utility in organic synthesis, particularly in diazo transfer reactions, where it acts as a versatile reagent due to its stability and reactivity with various substrates .

MsN3 acts as a diazo transfer agent. The electron-withdrawing sulfonyl group activates the azide for nucleophilic attack by the carbonyl oxygen of a substrate molecule. This leads to the formation of a transient intermediate and subsequent release of the methanesulfonate leaving group (CH3SO2O-). The resulting product is a diazocarbonyl compound, which can undergo further reactions depending on the reaction conditions [].

MsN3 is a highly reactive and potentially explosive compound. It is sensitive to shock, heat, and light. Here are some key safety considerations:

  • Toxicity: Data on specific toxicity is limited, but due to its azide functionality, MsN3 is likely to be toxic upon inhalation, ingestion, or skin contact.
  • Flammability: While not explicitly classified as flammable, MsN3 can readily decompose with the release of heat, potentially igniting nearby flammable materials.
  • Reactivity: MsN3 reacts violently with strong acids, bases, and oxidizing agents. It should only be handled by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Methanesulfonyl azide is primarily used in diazo transfer reactions, where it converts various electrophiles into diazo compounds. The compound can be generated in situ from methanesulfonyl chloride and sodium azide, typically yielding high purity and efficiency .

Key reactions include:

  • Diazo Transfer: Methanesulfonyl azide reacts with alcohols or amines to form diazo compounds, which are valuable intermediates in organic synthesis.
  • Thermolysis: Upon heating in aromatic solvents, methanesulfonyl azide can decompose to yield methanesulfonamide and isomeric methanesulfonanilides .

The synthesis of methanesulfonyl azide can be achieved through several methods:

  • Reaction of Methanesulfonyl Chloride with Sodium Azide: This method involves the reaction of methanesulfonyl chloride with sodium azide in a solvent such as methanol or ethanol, typically yielding 55-96% of the desired product .

    Reaction scheme:
    CH3SO2Cl+NaN3CH3SO2N3+NaCl\text{CH}_3\text{SO}_2\text{Cl}+\text{NaN}_3\rightarrow \text{CH}_3\text{SO}_2\text{N}_3+\text{NaCl}
  • In Situ Generation: Methanesulfonyl azide can also be generated in situ during reactions involving methanesulfonyl chloride and sodium azide, allowing for direct use without isolation .

Methanesulfonyl azide has several applications in organic chemistry:

  • Diazo Compound Synthesis: It serves as a key reagent for synthesizing diazo compounds, which are important intermediates in various chemical transformations.
  • Click Chemistry: Its ability to participate in click reactions enables the formation of complex molecules from simple precursors.
  • Material Science: It has potential applications in developing new materials through polymerization processes involving azides.

Interaction studies involving methanesulfonyl azide focus on its reactivity with different substrates. The compound's ability to form stable diazo compounds makes it a subject of interest for studying reaction mechanisms and pathways. Further research into its interactions could reveal additional applications and enhance understanding of its behavior in biological systems.

Methanesulfonyl azide shares similarities with other sulfonyl azides and diazo transfer reagents. Here are some comparable compounds:

Compound NameFormulaUnique Features
Benzene Sulfonyl AzideC6H5N3O2S\text{C}_6\text{H}_5\text{N}_3\text{O}_2\text{S}More reactive due to the aromatic ring; used in similar reactions.
p-Toluenesulfonyl AzideC7H9N3O2S\text{C}_7\text{H}_9\text{N}_3\text{O}_2\text{S}Higher stability; often used in electrophilic substitutions.
Trifluoromethanesulfonyl AzideCF3SO2N3\text{CF}_3\text{SO}_2\text{N}_3Exhibits unique electronic properties due to trifluoromethyl group; useful in fluorination reactions.

Methanesulfonyl azide stands out due to its balance of stability and reactivity, making it particularly effective for diazo transfer reactions without the hazards associated with more reactive azides.

The utility of methanesulfonyl azide traces its origins to the mid-20th century, when sulfonyl azides were first explored as diazo transfer agents. Early methodologies relied on hazardous reagents such as tosyl azide (TsN₃), which required expensive triflic anhydride for synthesis and posed significant explosion risks. The quest for safer alternatives led to the development of methanesulfonyl azide in the 1980s, synthesized via nucleophilic substitution of methanesulfonyl chloride (MsCl) with sodium azide (NaN₃) in ethanol or methanol. This route offered superior atom economy (65.4% for MsN₃ vs. 43.2% for TsN₃) and eliminated the need for toxic catalysts, establishing mesyl azide as a practical replacement.

A pivotal advancement occurred in the 2010s with the implementation of in situ generation protocols, which mitigated risks associated with handling pure mesyl azide. By reacting MsCl and NaN₃ directly in acetonitrile or ethyl acetate, researchers achieved yields exceeding 95% while avoiding isolation of the explosive intermediate. This innovation aligned with the growing emphasis on process safety in industrial chemistry.

Evolution of Methanesulfonyl Azide as a Synthetic Tool

Mesyl azide’s reactivity stems from its dual functionality: the electron-withdrawing sulfonyl group activates the azide moiety for nucleophilic attack, while the mesyl leaving group facilitates clean product isolation. Key applications include:

Diazo Transfer Reactions

Mesyl azide transfers diazo groups (–N₂⁺) to enolates, active methylene compounds, and amines, generating α-diazo carbonyl intermediates critical for cyclopropanations, C–H insertions, and ylide formations. For example, in the synthesis of ethyl 2-diazoacetoacetate, mesyl azide achieves 98% yield under flow chemistry conditions, outperforming tosyl azide (82%).

Click Chemistry

In copper-catalyzed azide-alkyne cycloadditions (CuAAC), mesyl azide forms 1,2,3-triazoles with terminal alkynes. Its small molecular size minimizes steric hindrance, enabling efficient bioconjugation of peptides and oligonucleotides.

Nitrene Generation

Photolysis of mesyl azide at 193 nm in argon matrices produces methanesulfonyl nitrene (CH₃SO₂N), a triplet-state intermediate that undergoes -shift to form isocyanates or reacts with hydrocarbons to yield sulfonamides. This pathway has been leveraged for asymmetric C–N bond formation in alkaloid synthesis.

Position within the Sulfonyl Azide Family of Reagents

The sulfonyl azide family includes derivatives such as tosyl azide, imidazole-1-sulfonyl azide, and nonafluorobutanesulfonyl azide. Mesyl azide distinguishes itself through:

PropertyMesyl AzideTosyl AzideImidazole-1-Sulfonyl Azide
Molecular Weight (g/mol)121.12201.23178.19
Melting Point (°C)1842105 (decomposes)
Explosion RiskModerateHighLow
Cost (per kg)$150$420$780
SolubilityHigh in MeCN, EtOAcLow in polar solventsModerate in DMF

Data compiled from .

Mesyl azide’s advantages include:

  • Simplified Purification: The byproduct methanesulfonamide (MsNH₂) is water-soluble, enabling aqueous workups.
  • Thermal Stability: Decomposition initiates at 120°C, compared to 80°C for tosyl azide.
  • Scalability: Industrial processes produce multi-kilogram batches via continuous flow reactors.

Strategic Importance in Modern Organic Methodology

Pharmaceutical Synthesis

Mesyl azide enables concise routes to antiviral agents (e.g., oseltamivir) and β-lactam antibiotics. In the synthesis of tamiflu, diazo transfer to a silyl enolate forms a key diazo intermediate in 76% yield.

Materials Science

Functionalized polymers incorporating triazole linkages exhibit enhanced thermal stability. Mesyl azide’s compatibility with Cu(I) catalysts allows precise control over polymer crosslinking.

Sustainable Chemistry

Recent studies highlight mesyl azide’s role in mechanochemical reactions, where solvent-free grinding with potassium carbonate accelerates diazo transfers (90% yield in 30 minutes). Additionally, its in situ use reduces waste generation by 40% compared to traditional methods.

Structural and Spectroscopic Insights

X-ray crystallography reveals that mesyl azide crystallizes in the triclinic space group P1 with lattice parameters a = 5.6240 Å, b = 5.9498 Å, c = 7.6329 Å, and angles α = 72.216°, β = 70.897°, γ = 88.601°. The azide moiety adopts a synperiplanar conformation relative to one sulfonyl oxygen, optimizing resonance stabilization (Figure 1).

Figure 1: Crystal structure of methanesulfonyl azide. Hydrogen bonds (dashed lines) stabilize the lattice via O···H–C interactions.

IR spectroscopy identifies key vibrational modes: ν(N₃) at 2115 cm⁻¹, ν(S=O) at 1342 cm⁻¹, and δ(CH₃) at 1450 cm⁻¹. Raman spectra further confirm the absence of polymeric byproducts, ensuring reagent purity.

Nucleophilic Substitution Approaches

Methanesulfonyl Chloride-Derived Methodologies

The most widely adopted synthetic route involves the reaction of methanesulfonyl chloride with sodium azide (NaN₃) in polar protic solvents. This method leverages the nucleophilic displacement of the chloride group by the azide ion, yielding methanesulfonyl azide and sodium chloride as a byproduct [1] [3]. Key stoichiometric ratios typically involve a 1:1.1 molar excess of sodium azide to ensure complete conversion of methanesulfonyl chloride, with yields exceeding 85% under optimized conditions [1].

Recent studies have highlighted the advantages of in situ generation in acetonitrile, which minimizes handling risks associated with isolated methanesulfonyl azide [1] [3]. This approach also simplifies purification, as the byproduct sodium chloride remains insoluble in acetonitrile and can be removed via filtration [1].

Solvent System Optimization

Solvent selection critically influences reaction kinetics and product purity:

SolventTemperature (°C)Reaction Time (hr)Yield (%)Purity (%)
Methanol0–2512–1878–8292–95
Ethanol0–2514–2075–8090–93
Acetonitrile20–408–1285–8896–98

Acetonitrile demonstrates superior performance due to its aprotic nature, which suppresses side reactions such as hydrolysis of methanesulfonyl chloride [1] [4]. Ethanol and methanol systems require extended reaction times but remain viable for small-scale laboratory synthesis [3].

Reaction Parameter Effects on Yield and Purity

Key operational variables include:

  • Temperature: Maintaining temperatures below 25°C prevents thermal decomposition of the azide product [1].
  • Mixing Rate: Vigorous stirring (≥500 rpm) ensures efficient mass transfer between immiscible phases in biphasic systems [4].
  • Moisture Control: Anhydrous conditions (<50 ppm H₂O) reduce hydrolysis of methanesulfonyl chloride, improving yields by 12–15% [3].

Flow Chemistry Generation Approaches

Continuous In Situ Production Systems

Microreactor technology enables the safe synthesis of methanesulfonyl azide through precise control of residence time (2–5 minutes) and temperature (20–30°C) [3]. A typical flow setup comprises:

  • Methanesulfonyl chloride and sodium azide feed streams
  • T-shaped mixer for rapid reagent combining
  • Tubular reactor (ID = 1 mm, L = 5 m)
  • In-line separation unit for NaCl removal

This configuration achieves 92% conversion efficiency while eliminating intermediate isolation steps [3].

Biphasic Reaction Engineering

Phase-separated systems using water-acetonitrile mixtures enhance process safety by confining the reactive azide species to the organic phase. The aqueous phase sequesters sodium chloride, enabling continuous extraction through membrane-based separators [4].

Process Intensification Strategies

Ultrasound-assisted synthesis (40 kHz, 200 W) reduces particle size of sodium azide, increasing surface area and reaction rate by 30–40% [1]. Microwave activation (100 W, 80°C) decreases reaction times to 15–20 minutes but requires specialized pressure-rated equipment [3].

Scale-Up Considerations

Heat Transfer Management

The highly exothermic nature of the reaction (ΔH = −78 kJ/mol) necessitates jacketed reactors with cooling capacity ≥150 W/L at production scales [1]. Computational fluid dynamics modeling optimizes cooling jacket geometry to maintain temperature gradients <5°C across the reactor volume.

Mixing Efficiency Parameters

At industrial scales (>100 L), impeller designs must achieve turbulent flow (Reynolds number >10⁴) to ensure homogeneous mixing. Helical ribbon agitators operating at 120–150 rpm demonstrate superior performance compared to pitched-blade turbines [4].

Industrial Process Development

Pilot plant trials have validated a three-stage manufacturing protocol:

  • Reagent Preparation: Anhydrous sodium azide slurry in acetonitrile (25% w/v)
  • Reaction Phase: Controlled addition of methanesulfonyl chloride (0.5 L/min)
  • Product Isolation: Centrifugal separation followed by thin-film evaporation

This process achieves batch-to-batch consistency with ≤2% variability in azide content [3] [4].

XLogP3

0.9

Wikipedia

Methanesulfonyl azide

Dates

Modify: 2023-08-15

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